![molecular formula C15H11N3S B12604669 {4-[(4-Azidophenyl)ethynyl]phenyl}methanethiol CAS No. 880132-52-5](/img/structure/B12604669.png)
{4-[(4-Azidophenyl)ethynyl]phenyl}methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(4-Azidophenyl)ethynyl]phenyl}methanethiol is a compound that features an azide group attached to a phenyl ring, which is further connected to another phenyl ring via an ethynyl linkage. This compound is of significant interest in the field of organic chemistry due to its unique structural features and reactivity, particularly in click chemistry and other bioconjugation reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Azidophenyl)ethynyl]phenyl}methanethiol typically involves a multi-step process One common approach starts with the synthesis of 4-iodophenylacetylene, which is then subjected to a Sonogashira coupling reaction with 4-azidophenyl iodide to form the desired ethynyl linkage
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in {4-[(4-Azidophenyl)ethynyl]phenyl}methanethiol can undergo oxidation to form disulfides.
Reduction: The azide group can be reduced to an amine under appropriate conditions.
Substitution: The azide group can participate in nucleophilic substitution reactions, particularly in the presence of copper catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Staudinger reduction using triphenylphosphine is a common method.
Substitution: Copper(I) catalysts are often used in azide-alkyne cycloaddition reactions.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Amines: Formed from the reduction of the azide group.
Triazoles: Formed from the cycloaddition of the azide group with alkynes.
Scientific Research Applications
{4-[(4-Azidophenyl)ethynyl]phenyl}methanethiol has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Utilized in bioconjugation techniques to label proteins and other biomolecules.
Industry: Used in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of {4-[(4-Azidophenyl)ethynyl]phenyl}methanethiol is primarily based on its ability to participate in click chemistry reactions. The azide group can react with alkynes in the presence of a copper catalyst to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications.
Comparison with Similar Compounds
Similar Compounds
4-Azido-L-phenylalanine: An unnatural amino acid used in similar bioconjugation reactions.
Hexakis{4-[(4′-hydroxybiphenyl-4-yl)ethynyl]phenyl}benzene: A polyphenolic compound with similar structural features.
Uniqueness
{4-[(4-Azidophenyl)ethynyl]phenyl}methanethiol is unique due to the presence of both an azide group and a thiol group, which allows it to participate in a wider range of chemical reactions compared to similar compounds. This dual functionality makes it particularly valuable in the synthesis of complex molecules and advanced materials.
Properties
CAS No. |
880132-52-5 |
|---|---|
Molecular Formula |
C15H11N3S |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
[4-[2-(4-azidophenyl)ethynyl]phenyl]methanethiol |
InChI |
InChI=1S/C15H11N3S/c16-18-17-15-9-7-13(8-10-15)2-1-12-3-5-14(11-19)6-4-12/h3-10,19H,11H2 |
InChI Key |
LNAYROZPUUNKPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CS)C#CC2=CC=C(C=C2)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl (2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B12604604.png)
![1,3,5-Tripropoxy-2-[4-(2,4,6-tripropoxyphenyl)phenyl]benzene](/img/structure/B12604607.png)
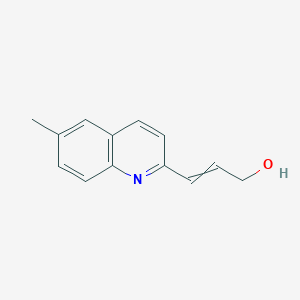
![Ethanone, 1-[2-hydroxy-3-(hydroxymethyl)-5-methylphenyl]-](/img/structure/B12604621.png)
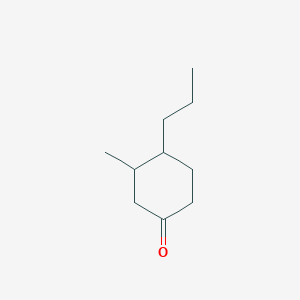
![Carbamic acid, [(1S)-2-(1H-indol-3-yl)-1-[[[5-(3-methyl-1H-indazol-5-yl)-3-pyridinyl]oxy]methyl]ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12604628.png)
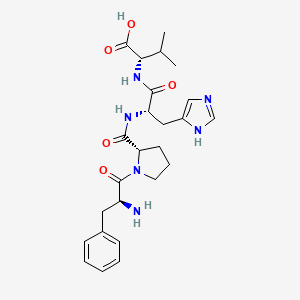
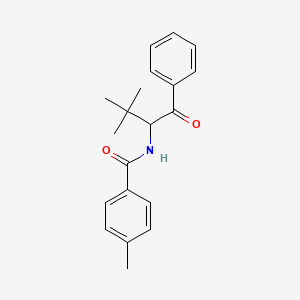

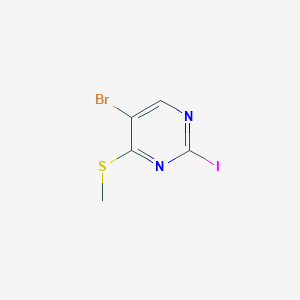
![{[1-Cyclohexyl-2-(cyclohexylmethyl)prop-2-en-1-yl]oxy}(triethyl)silane](/img/structure/B12604673.png)
